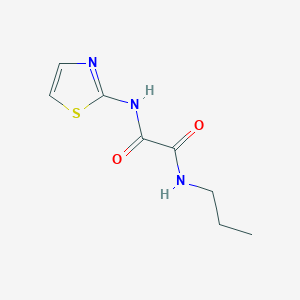
2-Benzenesulfonyl-3-phenylamino-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzenesulfonyl-3-phenylamino-acrylonitrile is an organic compound with the molecular formula C15H12N2O2S and a molecular weight of 284.339 g/mol . This compound is known for its unique chemical structure, which includes a benzenesulfonyl group and a phenylamino group attached to an acrylonitrile moiety. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
The synthesis of 2-Benzenesulfonyl-3-phenylamino-acrylonitrile typically involves the reaction of benzenesulfonyl chloride with phenylamine in the presence of a base, followed by the addition of acrylonitrile . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Benzenesulfonyl-3-phenylamino-acrylonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Benzenesulfonyl-3-phenylamino-acrylonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzenesulfonyl-3-phenylamino-acrylonitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The phenylamino group can also interact with cellular receptors, influencing cellular signaling and function . These interactions contribute to the compound’s biological activities and potential therapeutic effects .
Comparison with Similar Compounds
2-Benzenesulfonyl-3-phenylamino-acrylonitrile can be compared with other similar compounds, such as:
3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile: This compound has a similar structure but includes a nitrophenyl and furyl group, which may result in different chemical and biological properties.
(Z)-2-Benzenesulfonyl-3-methylsulfanyl-3-phenylamino-acrylonitrile: This compound has a methylsulfanyl group instead of the acrylonitrile moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(E)-3-anilino-2-(benzenesulfonyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H12N2O2S/c16-11-15(12-17-13-7-3-1-4-8-13)20(18,19)14-9-5-2-6-10-14/h1-10,12,17H/b15-12+ |
InChI Key |
WYUJVAKAGVDISL-NTCAYCPXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)
![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)
![Ethyl (2E)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11995842.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)
![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)
![{(E)-2-(methylsulfanyl)-1-[(phenylcarbonyl)amino]ethenyl}(triphenyl)phosphonium](/img/structure/B11995857.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)

![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)
